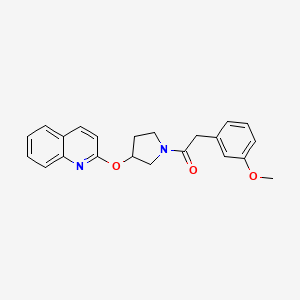

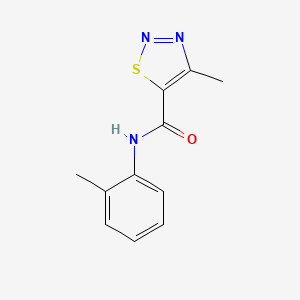

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide, also known as HENECA, is a highly potent and selective agonist of the A3 adenosine receptor. It was first synthesized in 1998 by a team of researchers led by Kenneth Jacobson at the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) in the United States. Since then, HENECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Development of Pharmaceutical Compounds

The design and synthesis of derivatives related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide have shown promising pharmaceutical properties. For instance, derivatives such as (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides have been assessed for their anti-inflammatory and analgesic activities. Among these compounds, certain derivatives exhibited significant activity without inducing gastric lesions, highlighting their potential as non-ulcerogenic agents for pain and inflammation management (Berk et al., 2009).

Antimicrobial and Antimycobacterial Activity

N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which share a structural resemblance to this compound, have shown significant antibacterial and antimycobacterial activity. These compounds were effective against various Staphylococcus aureus strains, including methicillin-resistant strains, and Mycobacterium tuberculosis, suggesting their potential use in treating bacterial infections resistant to standard antibiotics (Goněc et al., 2015).

Herbicidal Activity and Photosynthetic Inhibition

Ring-substituted derivatives related to the core structure of this compound have been explored for their herbicidal activity and ability to inhibit photosynthetic electron transport in plants. Such studies offer insights into developing new herbicides that target specific pathways in plant metabolism, potentially leading to the creation of more efficient and selective agricultural chemicals (Kos et al., 2013).

Synthesis and Characterization Techniques

Research has also focused on the synthesis and characterization of compounds with naphthalene and carboxamide components. These studies contribute to the broader understanding of chemical synthesis techniques and the structural analysis of complex organic molecules, which is crucial for the development of new drugs and materials (Tagat et al., 2002).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-27-16-10-9-15-11-20(24-19(15)12-16)22(26)23-13-21(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,21,24-25H,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAFCMLFBGRBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)

![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)

![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)

![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)

![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)

![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)